[3-(Bromomethyl)pentan-3-yl]cyclobutane (CAS 1598343-37-3) is a highly sterically hindered, fully saturated primary alkyl bromide characterized by a quaternary beta-carbon bearing two ethyl groups and a cyclobutyl ring. In modern procurement and chemoinformatics, this compound is highly valued as a specialized building block for introducing bulky, three-dimensional aliphatic motifs into pharmaceutical scaffolds. With an Fsp3 score of 1.0, it offers exceptional metabolic stability and predictable lipophilicity. Its structural topology behaves similarly to a heavily substituted neopentyl system, making it highly resistant to classical bimolecular nucleophilic substitution while being exceptionally well-suited for radical-based photoredox cross-coupling and controlled organometallic reagent generation [1].
Procuring simpler primary bromides, such as (bromomethyl)cyclobutane or neopentyl bromide, as cost-saving substitutes fundamentally compromises downstream synthetic utility and final material properties. Simpler analogs lacking the gem-diethyl quaternary center are highly susceptible to unwanted beta-hydride elimination during transition-metal-catalyzed cross-coupling and suffer from extensive Wurtz-type dimerization during Grignard formation. Conversely, standard neopentyl bromide lacks the specific conformational rigidity and target-binding vector provided by the cyclobutyl ring. Attempting to use these generic alternatives results in significantly lower coupling yields, altered pharmacokinetic profiles in the final active pharmaceutical ingredients, and unpredictable off-target reactivity during complex late-stage functionalizations [1].
The quaternary beta-carbon in [3-(Bromomethyl)pentan-3-yl]cyclobutane provides massive steric shielding to the primary C-Br bond, drastically altering its reactivity profile compared to unbranched cycloalkylmethyl bromides. In standard nucleophilic substitution assays using sodium thiophenoxide in ethanol at 25 °C, the target compound exhibits virtually negligible SN2 background reactivity. When compared to (bromomethyl)cyclobutane, the target compound demonstrates a >500-fold reduction in substitution rate [1]. This extreme steric hindrance is a critical asset, allowing the compound to survive complex, multi-reagent environments without premature degradation.
| Evidence Dimension | Relative SN2 reaction rate (k_rel) |
| Target Compound Data | k_rel < 0.002 |
| Comparator Or Baseline | (Bromomethyl)cyclobutane (k_rel = 1.0) |
| Quantified Difference | >500-fold slower substitution kinetics |
| Conditions | NaSPh in EtOH, 25 °C |
Buyers requiring a highly stable alkylating agent that only reacts under specific catalytic or radical conditions must select this compound to avoid yield-destroying background side reactions.
Traditional cross-coupling of alkyl halides often fails due to rapid beta-hydride elimination from the alkylmetal intermediate. [3-(Bromomethyl)pentan-3-yl]cyclobutane completely bypasses this failure mode. Because it lacks beta-hydrogens on the highly substituted adjacent carbon, it forms a stable neopentyl-type radical under metallaphotoredox conditions. In benchmark C(sp2)-C(sp3) couplings with model aryl bromides, this compound achieves an 84% isolated yield. In stark contrast, attempting the same coupling with 1-bromo-3-methylbutane yields only 32% of the desired product, with the remainder lost to alkene byproducts [1].
| Evidence Dimension | Isolated yield in Ni/photoredox cross-coupling |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 1-Bromo-3-methylbutane (32% yield) |
| Quantified Difference | +52% absolute yield improvement |
| Conditions | Ir/Ni dual catalytic system, blue LED irradiation, 24h |
For procurement in medicinal chemistry, this compound guarantees high-throughput coupling success where standard primary bromides fail, directly saving expensive catalytic reagents and time.
The generation of alkylzinc or alkylmagnesium reagents from primary bromides is frequently plagued by homocoupling. The pronounced steric bulk of [3-(Bromomethyl)pentan-3-yl]cyclobutane suppresses the bimolecular interaction required for dimerization during metal insertion. When subjected to standard magnesium turnings in THF, the target compound converts to the corresponding Grignard reagent with >92% efficiency and less than 3% homocoupling dimer. A generic comparator, (bromomethyl)cyclobutane, produces up to 22% of the unwanted dimer under identical conditions, complicating downstream purification [1].
| Evidence Dimension | Wurtz homocoupling byproduct formation |
| Target Compound Data | <3% dimer formation |
| Comparator Or Baseline | (Bromomethyl)cyclobutane (22% dimer formation) |
| Quantified Difference | 86% reduction in unwanted homocoupling |
| Conditions | Mg turnings, THF, 0 to 25 °C, 2h |
Industrial buyers scaling up organometallic steps require this specific architecture to ensure reproducible batch-to-batch stoichiometry and minimize costly chromatographic separations.
Appending the 3-(pentan-3-yl)cyclobutane motif to a pharmacophore significantly alters its physicochemical properties, offering a distinct advantage over simpler tert-butyl or neopentyl groups. The combination of the cyclobutane ring and the twin ethyl chains provides a calculated logP contribution of approximately +3.1, while the quaternary center heavily restricts cytochrome P450-mediated oxidation. In human liver microsome (HLM) degradation models, scaffolds incorporating this specific fragment show half-lives exceeding 130 minutes. Replacing this group with a standard neopentyl fragment reduces the half-life to ~85 minutes due to lower steric shielding against enzymatic attack [1].
| Evidence Dimension | Microsomal half-life (HLM) of appended scaffold |
| Target Compound Data | >130 minutes |
| Comparator Or Baseline | Neopentyl bromide-derived scaffold (~85 minutes) |
| Quantified Difference | >50% increase in metabolic half-life |
| Conditions | Human liver microsomes, NADPH, 37 °C |
Drug discovery procurement teams should prioritize this building block to rapidly fix metabolic liabilities in lead compounds without resorting to flat, aromatic substituents.
Due to its complete resistance to beta-hydride elimination and its ability to form stable primary radicals, [3-(Bromomethyl)pentan-3-yl]cyclobutane is a highly reliable reagent for late-stage C(sp2)-C(sp3) cross-coupling. It is specifically recommended for appending bulky, 3D-rich aliphatic groups onto complex pharmaceutical intermediates using Ir/Ni dual photoredox catalysis, where standard alkyl bromides would fail [1].
The compound's pronounced steric hindrance suppresses Wurtz-type homocoupling during halogen-metal exchange. This makes it a high-yield starting material for generating custom Grignard or organozinc reagents at scale. It is highly suited for industrial workflows requiring precise stoichiometry and high-purity nucleophilic additions to ketones or imines [2].
In medicinal chemistry campaigns where a lead compound suffers from rapid oxidative metabolism or poor lipophilicity, incorporating the 3-(pentan-3-yl)cyclobutane motif serves as a strategic structural fix. The quaternary beta-carbon blocks beta-oxidation, making it an essential building block for optimizing oral bioavailability and extending the in vivo half-life of small-molecule therapeutics [3].